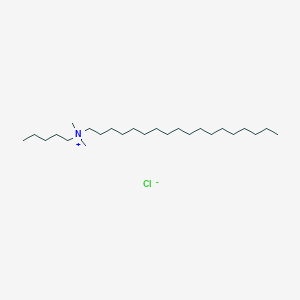
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves several key steps. One common method is the Baker-Venkataraman rearrangement, which involves the conversion of 2-hydroxyacetophenones into benzoyl esters, followed by rearrangement in base to 1,3-diphenylpropane-1,3-diones, which upon cyclization under acidic conditions furnishes flavones . Another method is the Claisen-Schmidt condensation, where hydroxychalcone synthesized from 2-hydroxyacetophenone and benzaldehyde under Claisen-Schmidt conditions can undergo oxidative cyclization to form the flavone ring .
Industrial Production Methods
Industrial production of flavone derivatives often involves the use of transition metal catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium (II)-catalyzed oxidative cyclization has been reported for the synthesis of flavones from 2’-hydroxydihydrochalcones .
化学反应分析
Types of Reactions
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidants such as iodine (I2) or selenium dioxide (SeO2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the flavone ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Iodine (I2), selenium dioxide (SeO2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of flavonols, while substitution reactions can introduce various functional groups onto the flavone ring.
科学研究应用
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit oxidative stress and related downstream responses, including inflammatory diseases . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
Flavonols: Similar in structure but with a hydroxyl group at the 3-position.
Flavanones: Differ in the saturation of the C2-C3 bond.
Isoflavones: Have a different substitution pattern on the flavone backbone.
Uniqueness
Flavone, 8-((diethylamino)methyl)-7-methoxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
属性
CAS 编号 |
86073-51-0 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
8-(diethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H25NO3/c1-5-23(6-2)14-18-19(25-4)13-12-17-20(24)15(3)21(26-22(17)18)16-10-8-7-9-11-16/h7-13H,5-6,14H2,1-4H3 |
InChI 键 |
CEACCJICDCYLEK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)

![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)






![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
